N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-7-3-4-8-13(12)17(20)19-11-16(21-2)14-9-5-6-10-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJQKXDPAKNVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide typically involves the reaction of 2-chlorophenyl magnesium bromide with a suitable benzamide precursor under controlled conditions. The reaction is carried out in the presence of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of commercially available and safe materials, along with high reaction yields, makes this process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide has significant potential in various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Benzamide Modifications
2-Methylbenzamide Derivatives
- N-(2-[1-Benzyl-1H-1,2,3-Triazol-4-yl]Propan-2-yl)-2-Methylbenzamide (): Shares the 2-methylbenzamide core but replaces the chlorophenyl-methoxyethyl group with a triazole-containing substituent.
- (E)-N-(2-(3-(4-Methoxyphenyl)Allyl)Phenyl)-2-Methylbenzamide ():
Chlorinated Benzamides
Data Table: Key Structural Comparisons
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C17H20ClN
- Molecular Weight : 283.80 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Carbonic Anhydrase : Research indicates that similar compounds exhibit inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). Studies report IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against these cell lines compared to normal cells .
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells, as demonstrated by increased annexin V-FITC positivity in treated cells, indicating a shift towards late apoptotic phases .
Case Studies
-
Anticancer Activity :
- In a study evaluating several derivatives similar to this compound, compounds demonstrated selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also showed significant anti-proliferative activity against breast cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Properties :
- Docking Studies :
Data Tables
| Activity Type | Cell Line/Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 1.52 - 6.31 | Significant selectivity against cancer cells |
| Apoptosis Induction | MDA-MB-231 | N/A | Increased annexin V-FITC positivity observed |
| Antimicrobial | Staphylococcus aureus | 50 μg/mL | 80.69% inhibition compared to control |
| Antimicrobial | Klebsiella pneumoniae | 50 μg/mL | Anti-biofilm activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
